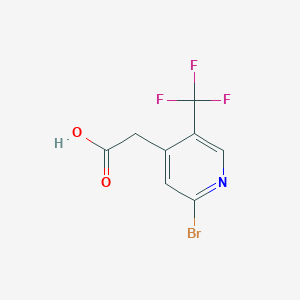

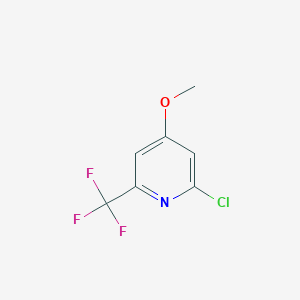

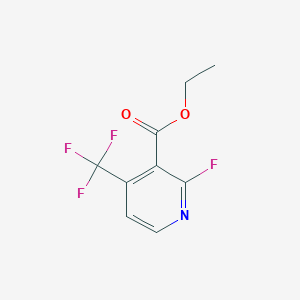

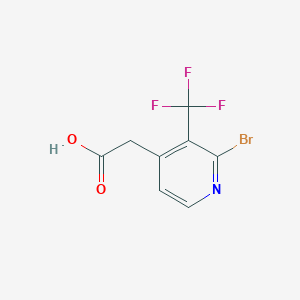

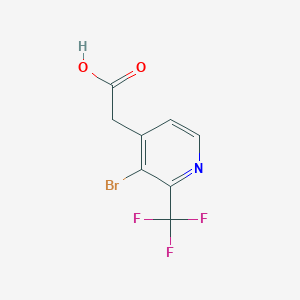

![molecular formula C13H20O4 B1412284 Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester CAS No. 1113001-73-2](/img/structure/B1412284.png)

Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester

Vue d'ensemble

Description

“Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester” is a derivative of Bicyclo[1.1.1]pentane (BCP), a compound that has become established as an attractive bioisostere for para-substituted benzene rings in drug design . BCP derivatives are known to confer various beneficial properties compared with their aromatic “parents” .

Synthesis Analysis

The synthesis of BCP derivatives is a well-documented process . One approach involves the bioisosteric replacement of aromatic rings, internal alkynes, and tert-butyl groups with BCP units . The synthesis of the BCP framework can be achieved through carbene insertion into the central bond of a bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane .Chemical Reactions Analysis

While functionalization of the tertiary bridgehead positions of BCP derivatives is well-documented, functionalization of the three concyclic secondary bridge positions remains an emerging field . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .Applications De Recherche Scientifique

Use of BCPs in Drug Design

- Scientific Field : Medicinal Chemistry

- Application Summary : BCPs are important bioisosteres of 1,4-disubstituted arenes, tert-butyl and acetylenic groups that can impart physicochemical benefits on drug candidates . They have shown impressive results as surrogates for these groups, imparting desirable properties such as membrane permeability, solubility, and metabolic stability .

- Methods of Application : The synthesis of BCPs bearing carbon and halogen substituents under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides .

- Results or Outcomes : This chemistry displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

Use of BCPs as Synthetic Precursors

- Scientific Field : Organic Chemistry

- Application Summary : BCPs and 1-azabicyclo[1.1.0]butanes are valuable as synthetic precursors to cyclobutanes and azetidines . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions .

- Methods of Application : The BCP system is most commonly accessed through ‘strain release’ reactions of tricyclo[1.1.1.0 1,3]pentane .

- Results or Outcomes : Recent developments in the chemistry of these compounds highlight the diverse chemistry they can access and their value as synthetic precursors .

Use of BCPs in Bioisosteres

- Scientific Field : Medicinal Chemistry

- Application Summary : BCPs are important bioisosteres of 1,4-disubstituted arenes, tert-butyl, and acetylenic groups that can impart physicochemical benefits on drug candidates . They have shown impressive results as surrogates for these groups, imparting desirable properties such as membrane permeability, solubility, and metabolic stability .

- Methods of Application : The synthesis of BCPs bearing carbon and halogen substituents under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides .

- Results or Outcomes : This chemistry displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

Use of BCPs in Synthesis of Cyclobutanes and Azetidines

- Scientific Field : Organic Chemistry

- Application Summary : Bicyclo[1.1.0]- and 1-azabicyclo[1.1.0]butanes are structurally unique compounds that exhibit diverse chemistry. These structures are highly strained, allowing them to participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .

- Methods of Application : The BCP system is most commonly accessed through ‘strain release’ reactions of tricyclo[1.1.1.0 1,3]pentane .

- Results or Outcomes : Recent developments in the chemistry of these compounds highlight the diverse chemistry they can access and their value as synthetic precursors .

Use of BCPs in Synthesis of Heterocycles

- Scientific Field : Organic Chemistry

- Application Summary : The BCP halide products can be converted to other derivatives including carbonyls, alcohols, and heterocycles . This is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .

- Methods of Application : The synthesis involves triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides .

- Results or Outcomes : This chemistry displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets .

Use of BCPs in Synthesis of Carbopalladation

- Scientific Field : Organometallic Chemistry

- Application Summary : BCPs have been used in the synthesis of carbopalladation . This process involves the addition of a palladium-carbon bond across a double or triple bond .

- Methods of Application : The BCP system is most commonly accessed through ‘strain release’ reactions of tricyclo[1.1.1.0 1,3]pentane .

- Results or Outcomes : This chemistry has been used to synthesize a variety of complex structures, highlighting the diverse chemistry they can access .

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-11(2,3)17-9(14)5-12-6-13(7-12,8-12)10(15)16-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXLTFGANZGYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC12CC(C1)(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.